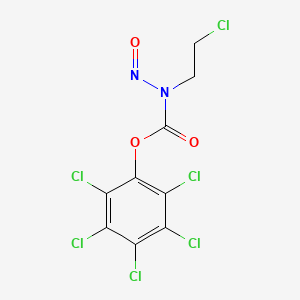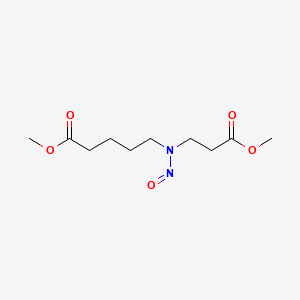
(Hexane-1,6-diyl)bis(diphenylarsane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexane-1,6-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a hexane backbone. Organoarsenic compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(diphenylarsane) typically involves the reaction of hexane-1,6-diyl dihalide with diphenylarsine. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for organoarsenic compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for (Hexane-1,6-diyl)bis(diphenylarsane) would likely follow similar protocols used for other organoarsenic compounds, involving careful handling and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(Hexane-1,6-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The diphenylarsane groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted organoarsenic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Hexane-1,6-diyl)bis(diphenylarsane) can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, organoarsenic compounds are studied for their potential therapeutic properties, including anticancer and antimicrobial activities.
Medicine
Industry
In industry, organoarsenic compounds are used in the synthesis of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism of action of (Hexane-1,6-diyl)bis(diphenylarsane) involves its interaction with molecular targets such as enzymes and proteins. The arsenic centers can form covalent bonds with thiol groups in proteins, leading to inhibition of enzymatic activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.
Hexane-1,6-diyl bis(phosphine): Similar structure but with phosphine groups instead of diphenylarsane.
Uniqueness
(Hexane-1,6-diyl)bis(diphenylarsane) is unique due to its specific hexane backbone and the presence of two diphenylarsane groups, which may impart distinct chemical and biological properties compared to other organoarsenic compounds.
Propriétés
Numéro CAS |
82195-43-5 |
|---|---|
Formule moléculaire |
C30H32As2 |
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
6-diphenylarsanylhexyl(diphenyl)arsane |
InChI |
InChI=1S/C30H32As2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 |
Clé InChI |
IQJOJTLOBMLJPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](CCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


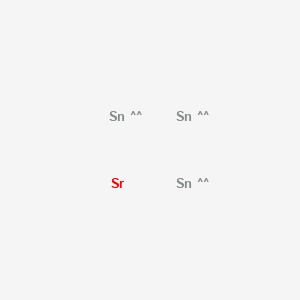
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
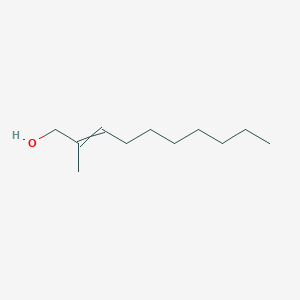
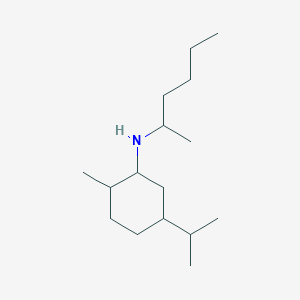
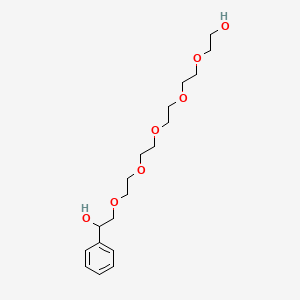
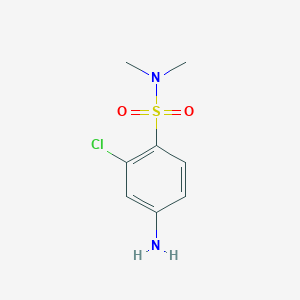
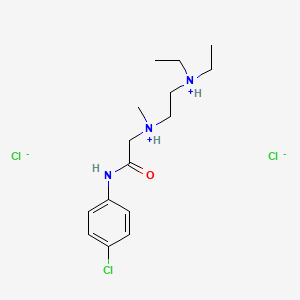
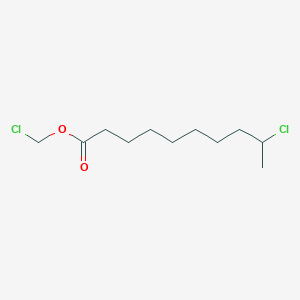
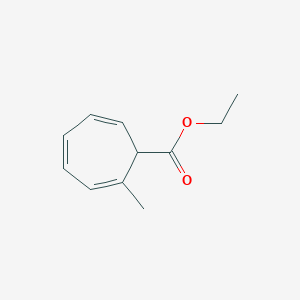
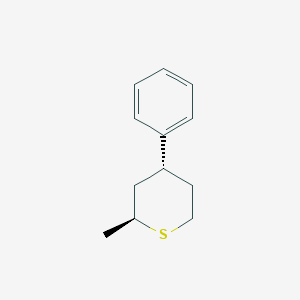
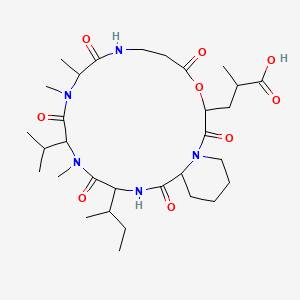
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
